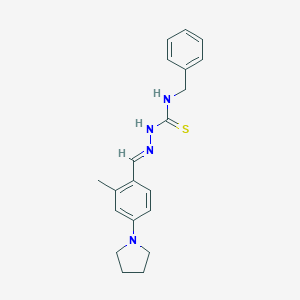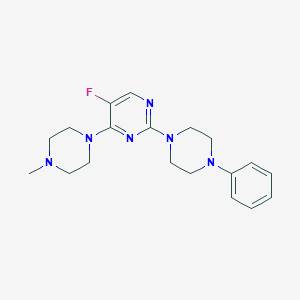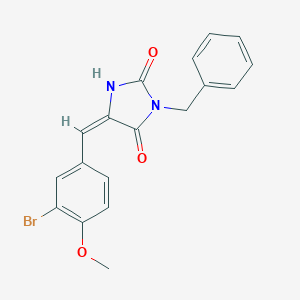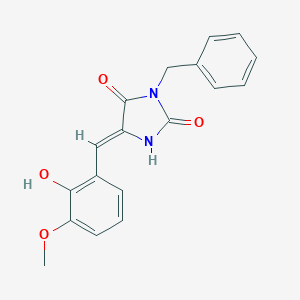
2-methyl-4-(1-pyrrolidinyl)benzaldehyde N-benzylthiosemicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-4-(1-pyrrolidinyl)benzaldehyde N-benzylthiosemicarbazone: is a complex organic compound characterized by its unique structure, which includes a benzylidene group, a pyrrolidine ring, and a hydrazinecarbothioamide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-4-(1-pyrrolidinyl)benzaldehyde N-benzylthiosemicarbazone typically involves a multi-step process. The initial step often includes the formation of the benzylidene intermediate through a condensation reaction between benzaldehyde and a suitable amine. This intermediate is then reacted with hydrazinecarbothioamide under controlled conditions to yield the final product. The reaction conditions, such as temperature, solvent, and pH, are carefully optimized to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions: 2-methyl-4-(1-pyrrolidinyl)benzaldehyde N-benzylthiosemicarbazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles like halides, amines; often in the presence of catalysts or under reflux conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
科学的研究の応用
Chemistry: In chemistry, 2-methyl-4-(1-pyrrolidinyl)benzaldehyde N-benzylthiosemicarbazone is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-methyl-4-(1-pyrrolidinyl)benzaldehyde N-benzylthiosemicarbazone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to bind to these targets with high affinity, thereby exerting its effects. The pathways involved in its mechanism of action are currently under investigation, with studies focusing on its potential to modulate signaling pathways and cellular processes.
類似化合物との比較
N-benzylideneaniline: Shares the benzylidene group but lacks the pyrrolidine and hydrazinecarbothioamide moieties.
N-benzyl-2-methylbenzylamine: Similar structure but without the hydrazinecarbothioamide group.
2-methyl-4-(pyrrolidin-1-yl)benzaldehyde: Contains the pyrrolidine ring and benzylidene group but lacks the hydrazinecarbothioamide moiety.
Uniqueness: The uniqueness of 2-methyl-4-(1-pyrrolidinyl)benzaldehyde N-benzylthiosemicarbazone lies in its combination of functional groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in similar compounds.
特性
分子式 |
C20H24N4S |
|---|---|
分子量 |
352.5 g/mol |
IUPAC名 |
1-benzyl-3-[(E)-(2-methyl-4-pyrrolidin-1-ylphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C20H24N4S/c1-16-13-19(24-11-5-6-12-24)10-9-18(16)15-22-23-20(25)21-14-17-7-3-2-4-8-17/h2-4,7-10,13,15H,5-6,11-12,14H2,1H3,(H2,21,23,25)/b22-15+ |
InChIキー |
GIWLFCCLEJGWDR-PXLXIMEGSA-N |
異性体SMILES |
CC1=C(C=CC(=C1)N2CCCC2)/C=N/NC(=S)NCC3=CC=CC=C3 |
SMILES |
CC1=C(C=CC(=C1)N2CCCC2)C=NNC(=S)NCC3=CC=CC=C3 |
正規SMILES |
CC1=C(C=CC(=C1)N2CCCC2)C=NNC(=S)NCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B328219.png)
![3-{4-[4-(4-Morpholinylsulfonyl)benzoyl]-1-piperazinyl}-1,2-benzisothiazole 1,1-dioxide](/img/structure/B328220.png)

![3-{[1-(3-Fluorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenyl 2-thiophenecarboxylate](/img/structure/B328227.png)

![Methyl 2-chloro-5-({[(4-isopropoxybenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B328229.png)

![3-Benzyl-5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B328231.png)

![3-benzyl-5-{[2,5-dimethyl-1-(2-naphthyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B328234.png)
![3-benzyl-5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B328235.png)
![(5E)-3-benzyl-5-[(5-methylfuran-2-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B328239.png)
